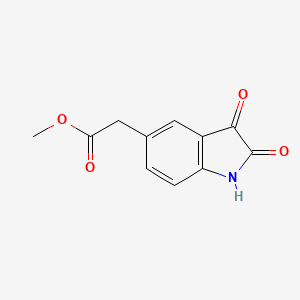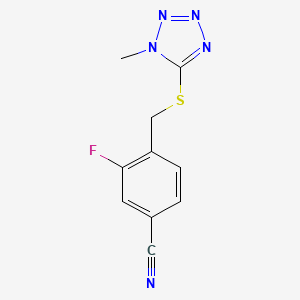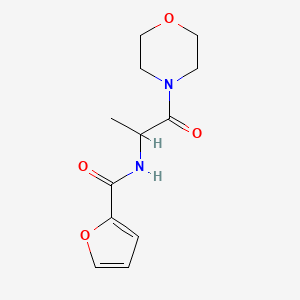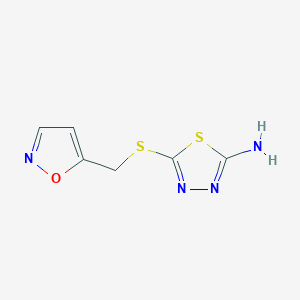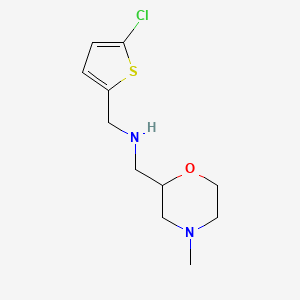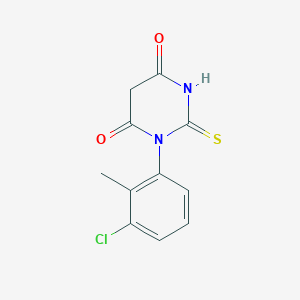
2-(Benzyloxy)-4-chloro-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-4-chloro-6-methylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The compound’s structure consists of a pyrimidine ring substituted with a benzyloxy group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloro-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylpyrimidine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the benzyl alcohol, forming a benzyloxide anion.
Nucleophilic Substitution: The benzyloxide anion then undergoes nucleophilic substitution with 2-chloro-4,6-dimethylpyrimidine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Benzyloxy)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrimidine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogen-substituted pyrimidines.
Substitution: Amino or thio-substituted pyrimidines.
科学研究应用
2-(Benzyloxy)-4-chloro-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Benzyloxy)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. The chlorine atom and methyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
相似化合物的比较
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol:
Uniqueness
2-(Benzyloxy)-4-chloro-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential for forming derivatives, while the chlorine and methyl groups contribute to its stability and versatility in chemical reactions.
属性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-11(13)15-12(14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI 键 |
IXMJBHKEIPUVAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)OCC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
